

# physical and chemical properties of 4-Formylphenyl benzenesulfonate

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## Compound of Interest

Compound Name: 4-Formylphenyl benzenesulfonate

Cat. No.: B184944

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Formylphenyl benzenesulfonate**. The information is compiled from available data on the compound and its structural analogs, offering insights for its application in research and development.

## Chemical Identity and Physical Properties

**4-Formylphenyl benzenesulfonate** is an organic compound characterized by a formyl group substituent on the phenyl ring and a benzenesulfonate ester linkage. This structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.

Table 1: Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	4-formylphenyl benzenesulfonate	N/A
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>4</sub> S	[1]
Molecular Weight	262.28 g/mol	[1]
CAS Number	Not explicitly found, CBNumber: CB32057368	[1]
Appearance	Likely a colorless solid	Inferred from[2]

Table 2: Predicted Physicochemical Properties

Property	Value	Notes
Melting Point	Not available	As a solid, a distinct melting point is expected.
Boiling Point	> 300 °C (Predicted)	High boiling point is expected due to its aromatic nature and molecular weight.
Solubility	Soluble in polar aprotic solvents	The formyl group increases polarity.[3]
Density	~1.4 g/cm <sup>3</sup> (Predicted)	Based on similar structures.[3]

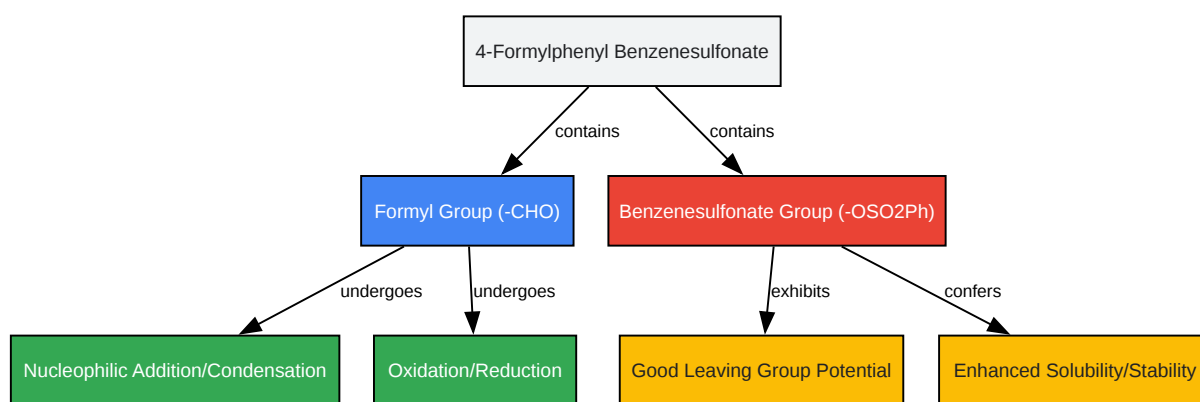
## Chemical Properties and Reactivity

The chemical behavior of **4-Formylphenyl benzenesulfonate** is dictated by its two primary functional groups: the formyl group and the benzenesulfonate ester.

- **Formyl Group Reactivity:** The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for derivatization. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products. The formyl group can form covalent bonds with nucleophilic sites on proteins, suggesting its potential as an enzyme inhibitor.[3]

- **Benzenesulfonate Group:** The benzenesulfonate moiety is a good leaving group, which can be relevant in certain nucleophilic substitution reactions, although the ester linkage to the phenyl ring is generally stable. The sulfonate group enhances the compound's solubility and stability in aqueous environments.[3] Benzenesulfonates are generally stable but can undergo desulfonation at elevated temperatures (around 200 °C) in water.[4]
- **Stability:** Aromatic sulfonated compounds are generally more stable at lower temperatures and in acidic aqueous solutions.[5]

### Logical Relationship of Functional Groups and Reactivity



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Caption: Key functional groups of **4-Formylphenyl benzenesulfonate** and their associated chemical reactivity.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Formylphenyl benzenesulfonate** is not readily available in the provided search results, a plausible method can be derived from the synthesis of analogous compounds, such as 4-formylphenyl 4-nitrobenzenesulfonate.[6] The most probable synthetic route is the esterification of 4-hydroxybenzaldehyde with benzenesulfonyl chloride.

### Proposed Synthesis of **4-Formylphenyl Benzenesulfonate**

#### Materials:

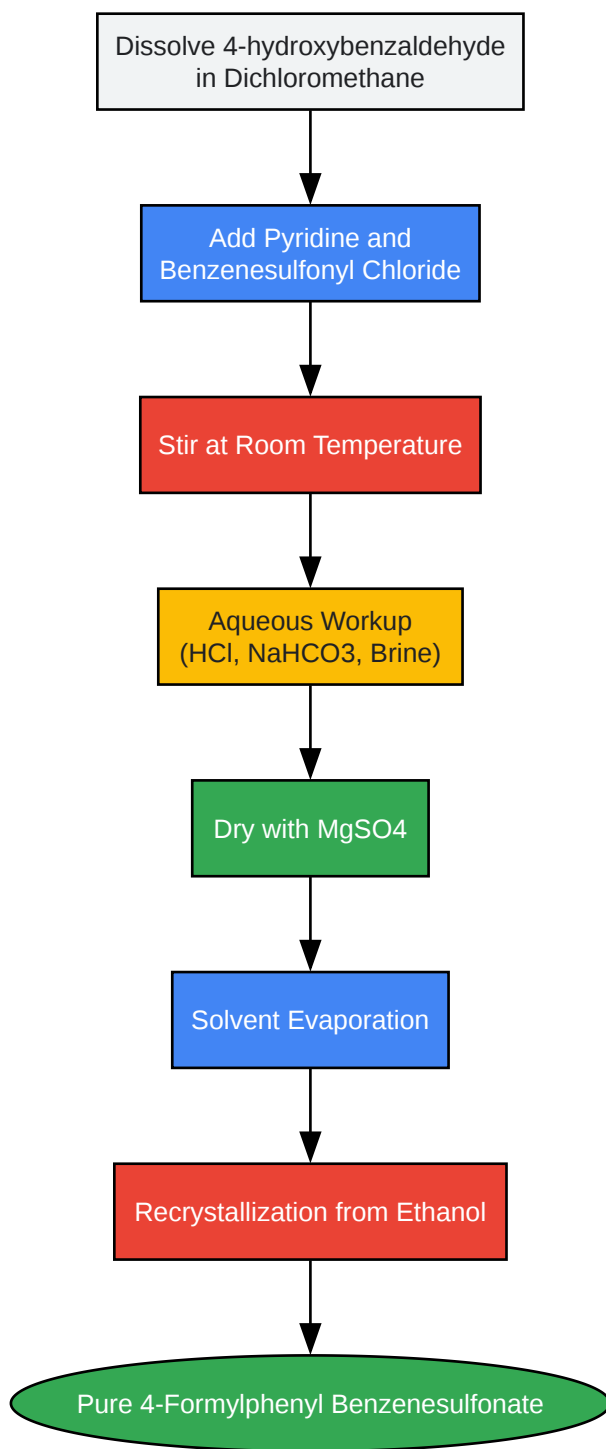
- 4-Hydroxybenzaldehyde
- Benzenesulfonyl chloride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in dichloromethane. Cool the solution in an ice bath.
- **Addition of Reagents:** Add pyridine to the solution, followed by the dropwise addition of benzenesulfonyl chloride.
- **Reaction:** Allow the mixture to stir at room temperature overnight.
- **Workup:**
  - Quench the reaction with the addition of water.
  - Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
  - Filter the mixture and evaporate the solvent under reduced pressure.
  - Recrystallize the crude product from ethanol to yield pure **4-Formylphenyl benzenesulfonate**.[\[6\]](#)

Proposed Experimental Workflow



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Caption: Proposed workflow for the synthesis and purification of **4-Formylphenyl benzenesulfonate**.

## Spectral Data

Specific spectral data (NMR, IR, MS) for **4-Formylphenyl benzenesulfonate** is not available in the search results. However, expected spectral characteristics can be predicted based on its structure.

- <sup>1</sup>H NMR: Expect signals in the aromatic region (7-8.5 ppm). A singlet for the aldehyde proton would be expected around 10 ppm.
- <sup>13</sup>C NMR: A signal for the aldehyde carbon would be expected around 190 ppm. Aromatic carbons would appear in the 120-150 ppm range.
- IR Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm<sup>-1</sup> and strong S=O stretching bands for the sulfonate group around 1350 and 1175 cm<sup>-1</sup>.
- Mass Spectrometry: The molecular ion peak [M]<sup>+</sup> would be observed at m/z = 262.

## Applications in Research and Drug Development

Given its chemical structure, **4-Formylphenyl benzenesulfonate** is a promising intermediate for the synthesis of more complex molecules.

- Organic Synthesis: It serves as a building block for creating heterocyclic compounds and other bioactive agents.<sup>[3]</sup> The formyl group allows for the introduction of various functionalities through condensation and other reactions.
- Enzyme Inhibition Studies: The reactive aldehyde could be used to probe the active sites of enzymes, potentially leading to the development of novel inhibitors.<sup>[3]</sup>
- Biochemical Probes: The dual functionality of this compound makes it a candidate for the design of biochemical probes.

## Safety and Handling

While specific toxicity data for **4-Formylphenyl benzenesulfonate** is not available, it should be handled with the standard precautions for laboratory chemicals. It is intended for research use only. Based on related compounds, it may cause skin and eye irritation. Personal protective equipment (gloves, safety glasses) should be worn when handling this compound.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Formylphenyl benzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184944#physical-and-chemical-properties-of-4-formylphenyl-benzenesulfonate]

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